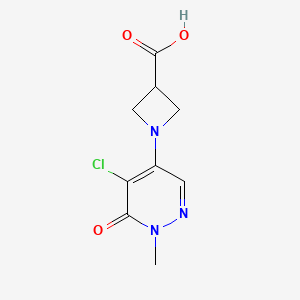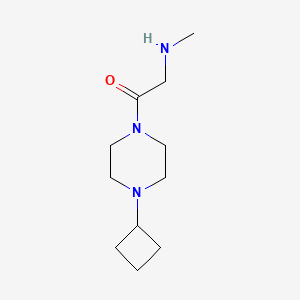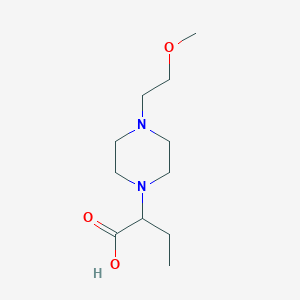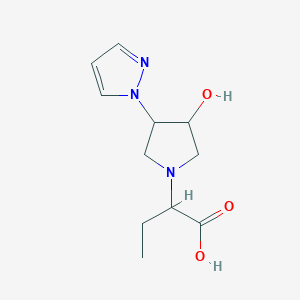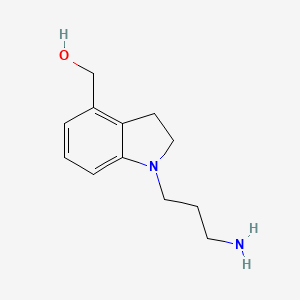
(1-(3-Aminopropyl)indolin-4-yl)méthanol
Vue d'ensemble
Description
“(1-(3-Aminopropyl)indolin-4-yl)methanol” is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol. It’s part of the indole family, a class of organic compounds that are important in many biological systems and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “(1-(3-Aminopropyl)indolin-4-yl)methanol” consists of an indole ring attached to a methanol group via a 3-aminopropyl chain. The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Applications De Recherche Scientifique
Synthèse de médicaments
“(1-(3-Aminopropyl)indolin-4-yl)méthanol” est utilisé dans la synthèse de divers médicaments . Les dérivés de l'indole, comme ce composé, présentent une activité biologique étendue et se retrouvent dans un éventail diversifié de composés naturels biologiquement importants . Par exemple, il a été utilisé dans la synthèse de nouveaux dérivés d'indole 3-substitués-[1,2,4]triazole, qui ont montré une excellente activité antibactérienne .
Chimie organique
Ce composé est un produit chimique polyvalent utilisé dans divers domaines de la chimie organique . Il peut être utilisé comme bloc de construction dans la synthèse de molécules organiques complexes. Ses propriétés uniques en font un outil précieux dans le développement de nouvelles méthodologies synthétiques .
Science des matériaux
“this compound” trouve également une application dans le domaine de la science des matériaux. Bien que les applications spécifiques dans ce domaine ne soient pas détaillées dans la littérature disponible, les propriétés uniques du composé suggèrent des utilisations potentielles dans la synthèse de nouveaux matériaux ou comme composant dans des systèmes matériels complexes.
Recherche biologique
Le composé peut être utilisé dans la recherche biologique, en particulier dans les études liées à la biologie cellulaire, la génomique et la protéomique . Ses propriétés peuvent le rendre utile dans le développement de nouvelles méthodologies de recherche ou comme outil dans les protocoles existants.
Recherche sur les composés hétérocycliques
“this compound” est un composé hétérocyclique . La recherche sur les composés hétérocycliques est un domaine d'étude important en chimie en raison de leur prévalence dans les composés biologiquement actifs. Ce composé pourrait être utilisé dans des études visant à comprendre les propriétés et la réactivité des composés hétérocycliques.
Activité antitumorale
Certains dérivés de “this compound” ont montré une activité antitumorale in vitro contre des lignées de cellules cancéreuses humaines . Cela suggère des applications potentielles dans la recherche sur le cancer et le développement de médicaments.
Orientations Futures
The future directions for research on “(1-(3-Aminopropyl)indolin-4-yl)methanol” and similar compounds could include further exploration of their synthesis, chemical reactions, and potential biological activities . Indole derivatives are of interest in pharmaceutical research due to their presence in many biologically active compounds .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include (1-(3-aminopropyl)indolin-4-yl)methanol, have a broad spectrum of biological activities and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to diverse biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that (1-(3-aminopropyl)indolin-4-yl)methanol may have multiple effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
(1-(3-Aminopropyl)indolin-4-yl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s indole nucleus is known for its ability to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The interactions of (1-(3-Aminopropyl)indolin-4-yl)methanol with these biomolecules can lead to various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Cellular Effects
(1-(3-Aminopropyl)indolin-4-yl)methanol influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to bind to multiple receptors allows it to exert diverse biological activities, such as antiviral and anticancer effects . These interactions can lead to changes in cell behavior, including alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of (1-(3-Aminopropyl)indolin-4-yl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The indole nucleus of the compound allows it to bind with high affinity to multiple receptors, leading to various biological activities . These interactions can result in the inhibition or activation of specific enzymes, which in turn affects cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(3-Aminopropyl)indolin-4-yl)methanol can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can maintain its biological activity over extended periods, although its stability may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of (1-(3-Aminopropyl)indolin-4-yl)methanol vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological activity . At very high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
(1-(3-Aminopropyl)indolin-4-yl)methanol is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s indole nucleus allows it to participate in diverse biochemical reactions, leading to the production of various metabolites . These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biological activity.
Subcellular Localization
The subcellular localization of (1-(3-Aminopropyl)indolin-4-yl)methanol is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
[1-(3-aminopropyl)-2,3-dihydroindol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-6-2-7-14-8-5-11-10(9-15)3-1-4-12(11)14/h1,3-4,15H,2,5-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEIXEFKNPBAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC(=C21)CO)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Hydroxymethyl)-6-methylpyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478351.png)
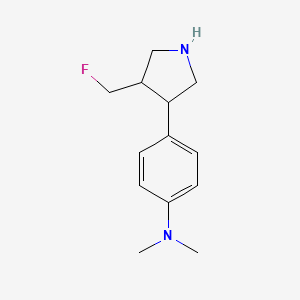

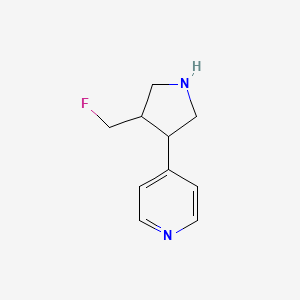
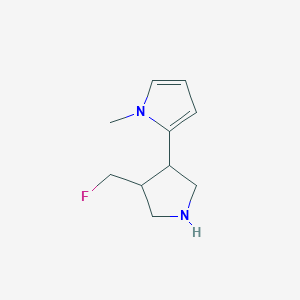


![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-ol](/img/structure/B1478363.png)
